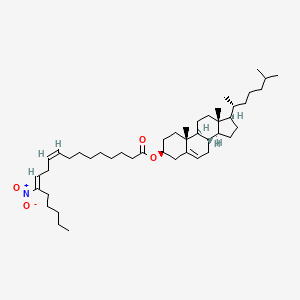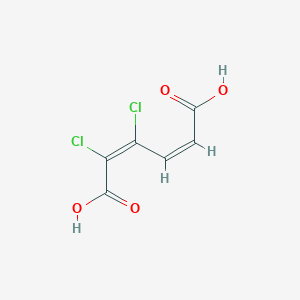
(2Z,4Z)-2,3-dichloromuconic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4Z)-2,3-dichloromuconic acid is a 2,3-dichloromuconic acid in which both double bonds have Z geochemistry. It has a role as a bacterial metabolite. It is a conjugate acid of a (2Z,4Z)-2,3-dichloromuconate(2-).
Scientific Research Applications
Environmental Toxicology and Herbicide Action
- A scientometric review on the toxicity and mutagenicity of 2,4-D herbicide emphasizes its widespread use in agriculture and urban activities. The research has advanced significantly, particularly in the fields of toxicology and biochemical and molecular biology, focusing on areas like gene expression and the impact on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Microbial Degradation and Environmental Bioremediation
- Research indicates that certain bacterial strains, like Alcaligenes eutrophus, can induce a pathway for the degradation of 2,4-D, pointing towards potential bioremediation applications (Filer & Harker, 1997).
- An Arthrobacter sp. was found capable of converting chlorocatechols to chloromuconic acids, including dichloromuconic acids like (2Z,4Z)-2,3-dichloromuconic acid, through an ortho-fission mechanism, highlighting its potential in bioremediation of chlorinated herbicides (Tiedje, Duxbury, Alexander, & Dawson, 1969).
Molecular and Chemical Studies
- Studies have also explored the molecular interaction of 2,4-D with proteins, such as its binding to a specific protein in rat liver mitochondria, indicating the potential impact of 2,4-D at the molecular level (Di Paolo, De Duffard, & Duffard, 2001).
- Another study focused on the synthesis and characterization of a related compound, (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, demonstrating its potential as a nonlinear optical material and exploring its spectroscopic properties (Devi et al., 2018).
Water Treatment and Pollution Control
- Efforts to develop methods for removing 2,4-D from contaminated water sources have been a significant area of research, emphasizing the need for efficient technology to address water contamination by this herbicide (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).
Mechanisms of Herbicide Action
- The molecular action mode of 2,4-D as a herbicide has been highlighted in studies, with a focus on physiological processes, perception, and signal transduction under herbicide treatment (Song, 2014).
Phytoremediation
- Bacterial endophytes have been investigated for enhancing the phytoremediation of herbicide-contaminated substrates, demonstrating their effectiveness in reducing toxic herbicide residues in plants (Germaine et al., 2006).
properties
Product Name |
(2Z,4Z)-2,3-dichloromuconic acid |
|---|---|
Molecular Formula |
C6H4Cl2O4 |
Molecular Weight |
211 g/mol |
IUPAC Name |
(2Z,4Z)-2,3-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b2-1-,5-3- |
InChI Key |
SOSGLWHQVQUMLM-NWJCXACMSA-N |
Isomeric SMILES |
C(=C\C(=O)O)\C(=C(/C(=O)O)\Cl)\Cl |
Canonical SMILES |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



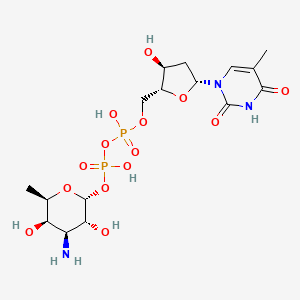
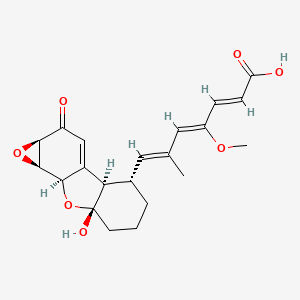
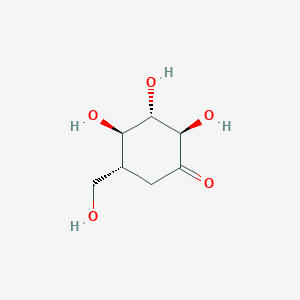
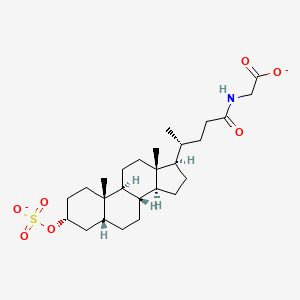
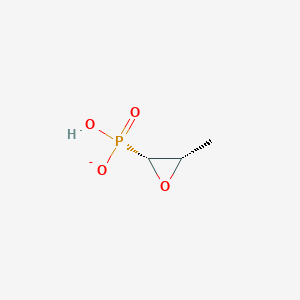
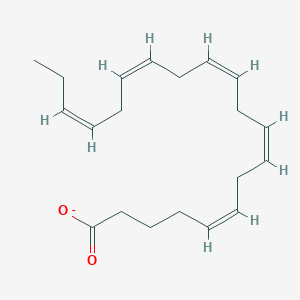
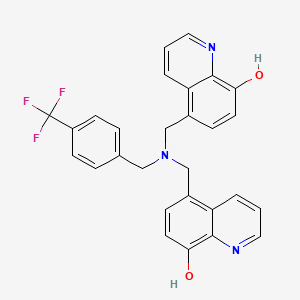
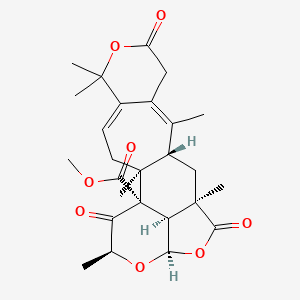
![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)
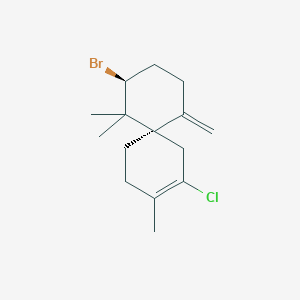
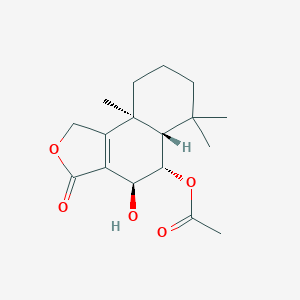
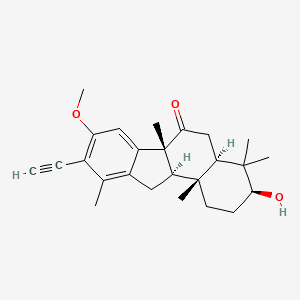
![2-(8-[3]-Ladderane-octanyl)-sn-glycerol](/img/structure/B1261268.png)
